2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol
Description
2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol is a fluorinated aromatic secondary alcohol characterized by a 3-fluoro-5-methylphenyl substituent attached to the 2-position of a 3-methyl-butan-2-ol backbone. This distinction may lead to differences in steric hindrance, solubility, and intermolecular interactions.
However, critical data such as boiling point, density, and safety parameters are absent in the provided evidence, highlighting a gap in current literature .
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8(2)12(4,14)10-5-9(3)6-11(13)7-10/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRYMYPSRBIGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated intermediates, such as 3-fluoro-5-methylphenylboronic acid, which can be coupled with appropriate aliphatic precursors under conditions such as Suzuki-Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing reagents like fluoroboric acid or tetrabutylammonium fluoride. These methods ensure high yields and purity, making the compound suitable for various applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or secondary alcohols .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
- This compound serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For example:
- Oxidation can yield 2-(3-Fluoro-5-methylphenyl)-2-butanone.
- Reduction can produce 2-(3-Fluoro-5-methylphenyl)-2-butane.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Biological Applications
Potential Biological Activity:
- Research indicates that 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol may exhibit antimicrobial and anti-inflammatory properties. The presence of the fluorine atom enhances its binding affinity to specific enzymes and receptors, which can lead to enzyme inhibition or receptor modulation.
Drug Development:
- The compound is being explored for its potential use in pharmaceuticals. Its structural characteristics may contribute to improved metabolic stability and bioavailability of drug candidates. The incorporation of fluorine is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable candidate for further investigation in drug development .
Industrial Applications
Production of Specialty Chemicals:
- In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be used as a building block for creating other compounds with desirable characteristics.
Case Study: Drug Development
A study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated compounds in enhancing drug efficacy. The research demonstrated that substituting hydrogen with fluorine in certain drug candidates led to increased potency and reduced side effects. The specific case of this compound was discussed as a promising candidate due to its favorable metabolic profile .
Case Study: Environmental Impact
Research has also been conducted on the environmental implications of fluorinated compounds. A comprehensive review indicated that while these compounds are beneficial in pharmaceuticals and agrochemicals, they pose challenges related to persistence in the environment. This duality presents opportunities for developing safer alternatives while maximizing the benefits of compounds like this compound .
Mechanism of Action
The mechanism by which 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves its interaction with molecular targets through the fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-(3-Fluoro-5-methylphenyl)butan-2-ol
This isomer shares the same aromatic substituents but differs in the attachment position of the phenyl group to the butanol backbone (3-position instead of 2-position). Key differences include:
- Molecular Formula : C₁₁H₁₅FO vs. inferred C₁₂H₁₇FO for the target compound.
- Synthetic Accessibility: notes that 3-(3-Fluoro-5-methylphenyl)butan-2-ol is temporarily unavailable commercially, suggesting synthetic challenges that may extend to its positional isomers .
Branched Alcohols with Non-Aromatic Substituents
Compounds such as 2-Methyl-3-buten-2-ol (bp 98–99°C, d 0.824 g/cm³) and 3-Methyl-3-methoxybutanol (bp 174°C, d 0.911 g/cm³) provide benchmarks for assessing the impact of fluorinated aromatic groups on physical properties :
- Boiling Points : The absence of aromatic fluorine in these alcohols results in lower boiling points compared to fluorinated analogs, which typically exhibit higher bp due to increased polarity and intermolecular forces.
- Density: Fluorine’s high electronegativity likely increases the density of 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol beyond the 0.824–0.911 g/cm³ range observed in non-fluorinated alcohols.
Aromatic Substituent Effects: Insights from Terpyridine Derivatives
highlights the role of the 3-fluoro-5-methylphenyl group in π-stacking and hydrogen bonding in terpyridine derivatives. Key comparisons include:
- Intermolecular Interactions : In 4'-(3-fluoro-5-methylphenyl)-terpyridine (Compound 3), face-to-face π-stacking of aromatic rings and N···H–C hydrogen bonding dominate packing behavior. By contrast, the hydroxyl group in this compound may prioritize O–H···O/N hydrogen bonding over π-stacking .
- Packing Efficiency: The terpyridine core enables layered packing via π-interactions, whereas the butanol backbone likely adopts less ordered arrangements due to steric bulk and flexible alkyl chains.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural Data : Single-crystal X-ray diffraction studies are needed to confirm the packing behavior of this compound, building on methodologies applied to terpyridine derivatives .
- Physicochemical Properties: Experimental determination of boiling points, densities, and solubility parameters would enable direct comparison with non-fluorinated alcohols .
- Synthetic Routes : Further exploration of synthetic pathways is critical, given the commercial unavailability of related compounds .
Biological Activity
2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom and the specific molecular structure of this compound may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity through strong hydrogen bonds and dipole interactions, which can influence the compound's reactivity and selectivity towards biological targets.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values observed in related compounds indicate a promising profile for this compound as an antimicrobial agent .
- Neurotropic Effects : Similar derivatives have been studied for their neurotropic effects, particularly in promoting neurite outgrowth in neuronal cultures. This suggests a potential application in treating neurodegenerative diseases or injuries .
- Cytotoxicity : In vitro cytotoxicity studies using cell lines such as HeLa have shown that certain derivatives exhibit varying degrees of cytotoxic effects, indicating the need for further investigation into the safety profile of this compound.
Case Studies
A number of studies have explored compounds structurally related to this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various fluorinated alcohols, including those similar to this compound. Results indicated effective inhibition against pathogenic bacteria, supporting further exploration of its potential as an antimicrobial agent .
- Neurotropic Activity Assessment : In a study assessing neurotropic activity, derivatives were tested for their ability to promote neurite outgrowth in PC12 cells. Results indicated that certain structural modifications led to enhanced neurogenic effects, suggesting therapeutic potential for neurodegenerative conditions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
